molecular formula C24H17I2N3O3S B387979 ETHYL (2Z)-5-AMINO-8-CYANO-7-(2-IODOPHENYL)-2-[(2-IODOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-AMINO-8-CYANO-7-(2-IODOPHENYL)-2-[(2-IODOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

Cat. No.: B387979
M. Wt: 681.3g/mol
InChI Key: WYMCLRNZUOKHAT-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-8-cyano-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and iodophenyl groups

Preparation Methods

The synthesis of ETHYL (2Z)-5-AMINO-8-CYANO-7-(2-IODOPHENYL)-2-[(2-IODOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the thiazolopyridine core, followed by the introduction of the amino, cyano, and iodophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product.

Chemical Reactions Analysis

Ethyl 5-amino-8-cyano-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.

    Condensation: The amino and cyano groups can participate in condensation reactions to form new heterocyclic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-amino-8-cyano-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-AMINO-8-CYANO-7-(2-IODOPHENYL)-2-[(2-IODOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Ethyl 5-amino-8-cyano-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyridines: These compounds share the thiazolopyridine core but differ in the functional groups attached, leading to variations in their chemical reactivity and applications.

    Iodophenyl derivatives: Compounds with iodophenyl groups exhibit similar reactivity in substitution reactions but may differ in their overall biological activity.

    Cyano-substituted compounds: The presence of the cyano group can influence the compound’s reactivity and its interactions with biological molecules.

The uniqueness of ETHYL (2Z)-5-AMINO-8-CYANO-7-(2-IODOPHENYL)-2-[(2-IODOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C24H17I2N3O3S

Molecular Weight

681.3g/mol

IUPAC Name

ethyl (2Z)-5-amino-8-cyano-7-(2-iodophenyl)-2-[(2-iodophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C24H17I2N3O3S/c1-2-32-24(31)20-19(14-8-4-6-10-17(14)26)15(12-27)23-29(21(20)28)22(30)18(33-23)11-13-7-3-5-9-16(13)25/h3-11,19H,2,28H2,1H3/b18-11-

InChI Key

WYMCLRNZUOKHAT-WQRHYEAKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3I)C#N)S/C(=C\C4=CC=CC=C4I)/C2=O)N

SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3I)C#N)SC(=CC4=CC=CC=C4I)C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3I)C#N)SC(=CC4=CC=CC=C4I)C2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.